molecular formula C9H11NO B173757 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone CAS No. 199192-10-4

1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone

Cat. No.: B173757
CAS No.: 199192-10-4
M. Wt: 149.19 g/mol
InChI Key: WRBLXOFYTXAKGQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.

Properties

CAS No.

199192-10-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3

InChI Key

WRBLXOFYTXAKGQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCN2C=C1

Canonical SMILES

CC(=O)C1=C2CCCN2C=C1

Synonyms

Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:

  • Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
  • Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
  • Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .

Chemical Reactions Analysis

1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.

    Reduction: It can be reduced to yield dihydropyrrolizine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.

Scientific Research Applications

1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .

Comparison with Similar Compounds

1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:

    6,7-Dihydro-5H-pyrrolizine: Lacks the acetyl group, leading to different chemical properties and biological activities.

    1-Acetyl-5H-pyrrolizine: Similar structure but without the dihydro component, affecting its reactivity and applications

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